4-({[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-1-ETHYL-N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a difluoromethoxy group, and an ethoxybenzoyl moiety
Preparation Methods
The synthesis of 4-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-1-ETHYL-N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the Ethoxybenzoyl Moiety: The ethoxybenzoyl group is attached through an acylation reaction, often using an acid chloride or anhydride in the presence of a base.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
4-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-1-ETHYL-N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-1-ETHYL-N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-1-ETHYL-N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-1-ETHYL-N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Difluoromethoxy Compounds: Compounds containing the difluoromethoxy group but with different core structures.
Ethoxybenzoyl Compounds: Compounds with the ethoxybenzoyl moiety but different functional groups.
The uniqueness of 4-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-1-ETHYL-N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22F2N4O4 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-[[4-(difluoromethoxy)-3-ethoxybenzoyl]amino]-1-ethyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H22F2N4O4/c1-3-28-13-16(19(27-28)21(30)25-15-8-6-5-7-9-15)26-20(29)14-10-11-17(32-22(23)24)18(12-14)31-4-2/h5-13,22H,3-4H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
XQNSERLJSUTQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.